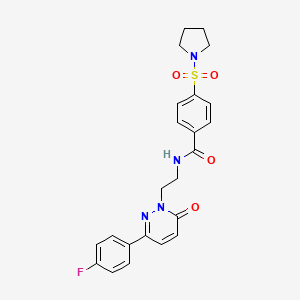

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group and linked via an ethyl chain to a benzamide moiety bearing a pyrrolidinylsulfonyl substituent. The 4-fluorophenyl and pyrrolidinylsulfonyl groups likely influence its pharmacokinetic properties, such as solubility and target binding affinity, compared to related compounds.

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O4S/c24-19-7-3-17(4-8-19)21-11-12-22(29)28(26-21)16-13-25-23(30)18-5-9-20(10-6-18)33(31,32)27-14-1-2-15-27/h3-12H,1-2,13-16H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADWMSUSSHANTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazinone intermediate.

Attachment of the Ethyl Linker: The ethyl linker is added through an alkylation reaction, using ethyl halides in the presence of a base.

Formation of the Pyrrolidinylsulfonylbenzamide Moiety: This step involves the sulfonylation of a pyrrolidine derivative followed by amide bond formation with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core and the ethyl linker, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone and benzamide moieties, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation. It could be used in the study of biological pathways and the development of new therapeutic agents.

Medicine

In medicine, this compound has potential as a drug candidate due to its ability to interact with specific molecular targets. It could be investigated for its efficacy in treating various diseases, including cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Pyridazinone-Benzamide Hybrids ( and )

Compounds in , such as 6e–6h, share the pyridazinone scaffold but differ in substituents and linker groups. For example:

- 6g : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide

In , (S)-17b—a pyridazinone-derived HDAC inhibitor—demonstrates potent anticancer activity (IC₅₀ = 34.6 µM against hERG) and favorable pharmacokinetics.

Benzamide Derivatives with Sulfonyl/Piperazinyl Groups ( and )

- 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide (): Exhibits variable conversion rates (10–18%) under different conditions, highlighting the sensitivity of benzamide derivatives to reaction environments .

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Contains a fluorinated chromene-pyrazole core, with a higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to pyridazinone-based analogs .

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a pyridazinone core, a fluorophenyl group, and a pyrrolidinylsulfonylbenzamide moiety. The combination of these elements contributes to its diverse biological activities and potential therapeutic applications.

- Molecular Formula: C23H23FN4O4S

- Molecular Weight: 452.52 g/mol

- CAS Number: 921575-97-5

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazinone Core: Cyclization of hydrazine derivatives with diketones under acidic conditions.

- Introduction of the Fluorophenyl Group: Nucleophilic aromatic substitution where a fluorobenzene derivative reacts with the pyridazinone intermediate.

- Attachment of the Ethyl Linker: Alkylation using ethyl halides in the presence of a base.

- Formation of the Pyrrolidinylsulfonylbenzamide Moiety: Sulfonylation of a pyrrolidine derivative followed by amide bond formation with a benzoyl chloride derivative.

The biological activity of this compound is hypothesized to involve binding to specific molecular targets, such as enzymes or receptors, which modulates their activity. This modulation can lead to various biological effects, including:

- Enzyme Inhibition: Potential inhibition of histone deacetylases (HDACs), which play a critical role in gene expression and cancer progression.

- Receptor Modulation: Interaction with specific receptors that could influence cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example, related benzamide derivatives have shown promising results in inhibiting tumor cell proliferation across several cancer types, including:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 1.30 | |

| MDA-MB-231 (breast) | 17.25 | |

| A2780 (ovarian cancer) | 5.00 |

These findings suggest that this compound may similarly exhibit potent antiproliferative effects.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells:

- Apoptosis Induction: Flow cytometry analysis revealed that treatment with related compounds significantly increased the apoptosis rate in HepG2 cells from 5.83% (control) to 28.83% at higher concentrations.

In Vivo Studies

In vivo studies using xenograft models have shown that these compounds can effectively inhibit tumor growth:

| Compound | Tumor Growth Inhibition (%) | Comparison |

|---|---|---|

| FNA | 48.89 | SAHA: 48.13 |

This suggests that the compound's mechanism may involve both apoptosis induction and cell cycle arrest, particularly at the G2/M phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.